molecular formula C25H52 B13963337 2,6,10,14,18-Pentamethyleicosane CAS No. 51794-16-2

2,6,10,14,18-Pentamethyleicosane

Cat. No.: B13963337
CAS No.: 51794-16-2
M. Wt: 352.7 g/mol
InChI Key: SJBLBJCIOBWHAC-UHFFFAOYSA-N
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Description

2,6,10,14,18-Pentamethyleicosane (PMI), with the molecular formula C₂₅H₅₂ and an average mass of 352.691 g/mol, is a branched alkane characterized by five methyl groups positioned at the 2, 6, 10, 14, and 18 carbon atoms of a 20-carbon chain (eicosane backbone) . Its IUPAC name is Eicosane, 2,6,10,14,18-pentamethyl-, and it has a CAS registry number of 51794-16-2 . PMI is classified as a regular isoprenoid hydrocarbon due to its head-to-tail methyl branching pattern, which is distinct from irregular isoprenoids with non-sequential methyl placements .

PMI is recognized as a biomarker in organic geochemistry, particularly associated with anaerobic methane oxidation (AOM) mediated by archaea and related microbial consortia . Its presence in petroleum systems and marine sediments often correlates with methanogenic or methanotrophic activity, and its δ¹³C isotopic values (typically −150‰) provide insights into carbon cycling in extreme environments . Additionally, PMI has been identified in plant extracts, such as Rosa roxburghii and Rosa sterilis fruits, where it contributes to lipid profiles .

Properties

CAS No.

51794-16-2

Molecular Formula

C25H52

Molecular Weight

352.7 g/mol

IUPAC Name

2,6,10,14,18-pentamethylicosane

InChI

InChI=1S/C25H52/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h21-25H,8-20H2,1-7H3

InChI Key

SJBLBJCIOBWHAC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,10,14,18-Pentamethyleicosane can be synthesized through various chemical reactions. One common method involves the alkylation of smaller hydrocarbons under acidic or basic conditions. This process typically requires a catalyst to facilitate the reaction and achieve the desired product. Another method involves rearrangement reactions where the molecular structure is altered to form the target compound .

Industrial Production Methods

In an industrial setting, the production of 2,6,10,14,18-Pentamethyleicosane often involves large-scale chemical synthesis using similar alkylation and rearrangement techniques. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

2,6,10,14,18-Pentamethyleicosane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often use halogens such as chlorine or bromine under specific conditions to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,6,10,14,18-Pentamethyleicosane can yield various oxygenated compounds, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

2,6,10,14,18-Pentamethyleicosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10,14,18-Pentamethyleicosane involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

2,6,10,15,19-Pentamethyleicosane (Irregular PMI)

  • Structure : This isomer differs from PMI in methyl group placement (15 and 19 positions instead of 14 and 18), resulting in irregular branching .
  • Occurrence: Found in marine mud volcanoes and terrestrial methane seeps, but less prevalent than PMI in non-degraded oils .
  • Analytical Differentiation : GC-MS fragmentation patterns distinguish it from PMI. The irregular isomer shows dominant fragments at m/z 239 and 267, whereas PMI exhibits peaks at m/z 225 and 253 .

2,6,10,14-Tetramethylnonadecane

  • Structure : A C₂₃ homolog with four methyl groups .
  • Applications : Used as a standard in terpane analysis for oil-source correlation studies .

2,6,10,14,18-Pentamethylheneicosane

  • Structure : A C₂₅ compound with a 21-carbon backbone (heneicosane) and five methyl groups .
  • Role : Functions as a biomarker in petroleum geochemistry but is less thermally stable than PMI due to its longer chain .

Functional and Environmental Comparisons

Crocetane (2,6,11,15-Tetramethylhexadecane)

  • Structure: A C₂₀ isoprenoid with four methyl groups .
  • Biomarker Role : Co-occurs with PMI in AOM settings but is more specific to sulfate-reducing archaea .
  • Isotopic Signature : Shares similarly depleted δ¹³C values (−150‰) with PMI .

Pristane (C₁₉H₄₀) and Phytane (C₂₀H₄₂)

  • Structure: Acyclic isoprenoids derived from phytol degradation .
  • Geochemical Significance: Predominant in biodegraded oils, whereas PMI is abundant in non-degraded or lightly degraded systems .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Retention Index (RI) Key Fragments (GC-MS) Occurrence
PMI C₂₅H₅₂ 352.69 2198.62 (GC, 5% phenyl) 225, 253 Marine sediments, plant lipids
Irregular PMI C₂₅H₅₂ 352.69 Not reported 239, 267 Methane seeps
2,6,10,14-Tetramethylnonadecane C₂₃H₄₈ 324.62 Not reported 197, 169 Petroleum standards
Crocetane C₂₀H₄₂ 282.55 ~1800 (GC) 183, 113 AOM environments

Stability and Degradation

  • PMI is more resistant to biodegradation than n-alkanes but less stable than pristane and phytane in weathered oils .
  • In contrast, 2,6,10,14,18-Pentamethylicosa-2,6,10,14,18-pentaene (a polyunsaturated derivative) exhibits antioxidant properties in traditional medicines but is highly reactive due to double bonds .

Research Implications

PMI’s structural regularity and isotopic signature make it a critical tool for reconstructing paleoenvironments and assessing hydrocarbon biodegradation . Its distinction from homologs and isomers underscores the importance of precise analytical techniques, such as GC-MS and compound-specific isotope analysis, in geochemical and pharmacological studies .

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